molecular formula C12H21NO2 B1397905 (1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate CAS No. 714194-68-0

(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate

Cat. No. B1397905
M. Wt: 211.3 g/mol
InChI Key: NEKNRPZRUGJBHN-GUBZILKMSA-N
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Description

“(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate” is a bicyclic pyrrole derivative . It has a molecular formula of C14H23NO6 . This compound is used in the preparation of hepatitis C virus (HCV) protease inhibitors .


Synthesis Analysis

The synthesis of “(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate” involves a stereospecific Michael addition with cyclopent-1-enecarbaldehyde and acid hydrolysis .


Molecular Structure Analysis

The molecular structure of “(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate” is characterized by a bicyclic pyrrole core . The compound has a molecular weight of 301.34 g/mol .


Physical And Chemical Properties Analysis

“(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate” is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Scalability

Hexahydrocyclopentapyrrolone derivatives, including (1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate, are essential pharmacophores with diversified pharmacological activities. An efficient and scalable synthesis method for such compounds has been developed, using cost-effective and commercially viable processes. This synthesis involves the transformation of isoindole to diacid using KMnO4 mediated oxidative cleavage as a key step, proving to be high yielding and kilogram scalable (Bahekar et al., 2017).

Application in Nicotinic Acetylcholine Receptor Agonists

The compound is identified as a significant intermediate in the synthesis of nicotinic acetylcholine receptor agonists. An optimized large-scale synthesis method includes transformations in a one-pot process, which is critical for producing multihundred gram quantities of the compound, indicating its importance in medical research and pharmaceutical applications (Jarugu et al., 2018).

Continuous Flow Synthesis in Drug Development

A notable advancement in the synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported. This method utilizes a one-step continuous flow synthesis, directly yielding pyrrole-3-carboxamides, including CB1 inverse agonists, from commercially available materials. This methodology highlights the compound's role in streamlining pharmaceutical production processes (Herath & Cosford, 2010).

Enantioselective Synthesis

Enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been developed. This method achieved high yields and enantiomeric excess, demonstrating the compound's utility in producing chiral pyrrolidine derivatives with potential pharmaceutical applications (Chung et al., 2005).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

tert-butyl (3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)10-9-6-4-5-8(9)7-13-10/h8-10,13H,4-7H2,1-3H3/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKNRPZRUGJBHN-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2CCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@H]2CCC[C@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731990
Record name tert-Butyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate

CAS RN

714194-68-0
Record name tert-Butyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GJ Tanoury, M Chen, Y Dong, R Forslund… - … Process Research & …, 2014 - ACS Publications
A stereoselective process for the manufacture of bicyclopyrrolidine 7 to 2 has been developed. The process utilizes a stereoselective lithiation/carboxylation sequence. The achiral …
Number of citations: 24 pubs.acs.org

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